Agn-PC-00efma
Description
Agn-PC-00efma (CAS No. 1046861-20-4) is a halogenated boronic acid derivative with the molecular formula C₆H₅BBrClO₂ and a molecular weight of 235.27 g/mol . Key physicochemical properties include:
- Log Po/w (XLOGP3): 2.15 (indicating moderate lipophilicity)
- Solubility: 0.24 mg/mL in aqueous solutions, classified as "soluble"
- GI absorption: High
- Synthetic accessibility score: 2.07 (moderate complexity)
The compound is synthesized via a palladium-catalyzed cross-coupling reaction using (1,1'-bis(diphenylphosphino)ferrocene)palladium(II) dichloride and potassium phosphate in a tetrahydrofuran/water solvent system at 75°C for 1.33 hours . Its structural uniqueness lies in the combination of bromo, chloro, and boronic acid functional groups, which may confer reactivity in Suzuki-Miyaura couplings or medicinal chemistry applications.
Properties
CAS No. |
20379-52-6 |
|---|---|
Molecular Formula |
C14H17N3O5 |
Molecular Weight |
307.30 g/mol |
IUPAC Name |
8-azido-6-methoxy-2-phenyl-4,4a,6,7,8,8a-hexahydropyrano[3,2-d][1,3]dioxin-7-ol |
InChI |
InChI=1S/C14H17N3O5/c1-19-14-11(18)10(16-17-15)12-9(21-14)7-20-13(22-12)8-5-3-2-4-6-8/h2-6,9-14,18H,7H2,1H3 |
InChI Key |
RNDFEGLTMSTFOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1C(C(C2C(O1)COC(O2)C3=CC=CC=C3)N=[N+]=[N-])O |
Origin of Product |
United States |
Preparation Methods
The synthesis of Agn-PC-00efma involves several steps. One common method includes the use of emulsification and nanoprecipitation techniques. These methods involve varying the polymer and tensoactive concentrations, the organic solvent fraction, and the sonication amplitude . Additionally, the preparation process can be adjusted to yield nanoparticles with specific characteristics while maintaining reproducible results . Industrial production methods may involve scaling up these laboratory techniques to produce larger batches of the compound.
Chemical Reactions Analysis
Agn-PC-00efma undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield products with increased oxygen content, while reduction reactions may result in the removal of oxygen atoms .
Scientific Research Applications
Agn-PC-00efma has a wide range of scientific research applications In chemistry, it is used as a reagent in various synthetic reactions In biology, it may be used in the development of new drugs or as a tool for studying biological processesIn industry, it can be used in the production of advanced materials or as a catalyst in chemical reactions .
Mechanism of Action
The mechanism of action of Agn-PC-00efma involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to certain receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Comparison with Similar Compounds
Agn-PC-00efma belongs to a class of halogenated arylboronic acids. Below is a detailed comparison with structurally analogous compounds (similarity scores: 0.71–0.87) :
Table 1: Physicochemical and Pharmacokinetic Properties
| Compound (CAS No.) | Molecular Formula | Molecular Weight (g/mol) | Log Po/w (XLOGP3) | Solubility (mg/mL) | BBB Permeability |
|---|---|---|---|---|---|
| This compound (1046861-20-4) | C₆H₅BBrClO₂ | 235.27 | 2.15 | 0.24 | Yes |
| (3-Bromo-5-chlorophenyl)boronic acid | C₆H₅BBrClO₂ | 235.27 | 2.15 | 0.24 | Yes |
| (6-Bromo-2,3-dichlorophenyl)boronic acid | C₆H₄BBrCl₂O₂ | 269.72 | 2.89 | 0.18 | No |
| (4-Bromo-2-fluorophenyl)boronic acid | C₆H₅BBrFO₂ | 218.82 | 1.98 | 0.35 | Yes |
Key Observations:
Structural Similarities: this compound shares a bromo-chloro substitution pattern with (3-Bromo-5-chlorophenyl)boronic acid but differs in stereoelectronic effects due to boronic acid positioning .
Lipophilicity vs. Solubility Trade-off: Higher halogenation (e.g., dichloro substitution in (6-Bromo-2,3-dichlorophenyl)boronic acid) increases Log Po/w but reduces solubility, limiting bioavailability .
Research Findings and Implications
Pharmacological Potential
This compound’s high GI absorption and BBB permeability suggest suitability for oral or CNS-targeted therapies. However, its moderate solubility may necessitate prodrug strategies .
Limitations and Uncertainties
- Toxicological Data: No alerts for PAINS (Pan-Assay Interference Compounds) or Brenk structural liabilities were detected, but in vivo toxicity studies are lacking .
- EMA Compliance: While structural similarity to known boronic acids supports regulatory alignment (per EMA guidelines ), batch-to-batch variability in synthesis must be addressed for clinical translation .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
